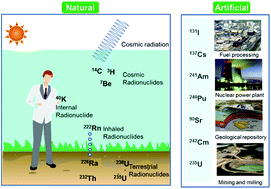Magnetite-based adsorbents for sequestration of radionuclides: a review
RSC Advances Pub Date: 2018-01-11 DOI: 10.1039/C7RA12299C
Abstract
As a result of extensive research efforts by several research groups, magnetite-based materials have gained enormous attention in diverse fields including biomedicine, catalysis, energy and data storage devices, magnetic resonance imaging, and environmental remediation. Owing to their low production cost, ease of modification, biocompatibility, and superparamagnetism, the use of these materials for the abatement of environmental toxicants has been increasing continuously. Here we focus on the recent advances in the use of magnetite-based adsorbents for removal of radionuclides (such as 137Cs(I), 155Eu(III), 90Sr(II), 238U(VI), etc.) from diverse aqueous phases. This review summarizes the preparation and surface modification of magnetite-based adsorbents, their physicochemical properties, adsorption behavior and mechanism, and diverse conventional and recent environmental technological options for the treatment of water contaminated with radionuclides. In addition, case studies for the removal of radionuclides from actual contaminated sites are discussed, and finally the optimization of magnetite-based remedial solutions is presented for practical application.


Recommended Literature
- [1] Investigating the tribological performance of nanosized MoS2 on graphene dispersion in perfluoropolyether under high vacuum†
- [2] Dead-core solutions and critical Thiele modulus for slabs with a distributed catalyst and external mass transfer
- [3] Recyclable imidazolium ion-tagged nickel catalyst for microwave-assisted C–S cross-coupling in water using sulfonyl hydrazide as the sulfur source†
- [4] Improving luminescence thermometry based on non-thermally coupled levels of double luminescent ionic centers Tm3+ and Ho3+ in NaYF4:Yb/Tm@NaYF4:Yb/Ho microcrystals†
- [5] Ship-in-a-bottle synthesis of 2,4,6-triphenylthiapyrylium cations encapsulated in zeolites Y and beta: a novel robust photocatalyst
- [6] A method for obtaining weighed micro samples of moisture- or oxygen-sensitive compounds
- [7] Front cover
- [8] Bio-inspired synthetic pathways and beyond: integrative chemistry
- [9] High contrast photoelectrochromic device with CdS quantum dot sensitized photoanode†
- [10] Bioinspired hydrogel-based nanofluidic ionic diodes: nano-confined network tuning and ion transport regulation†

Journal Name:RSC Advances
Research Products
-
CAS no.: 14086-88-5
-
CAS no.: 140632-19-5









